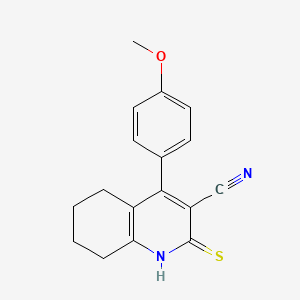
4-(4-Methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYPHENYL)-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiocarbonyl group, and a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate to form an intermediate. This intermediate then undergoes cyclization and thiocarbonylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
4-(4-METHOXYPHENYL)-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit monoamine oxidase (MAO) and interact with serotonin receptors, contributing to its potential antidepressant and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indoles: These compounds share the methoxyphenyl group and exhibit similar biological activities.
5-(4-Methoxyphenyl)-1H-imidazoles: Similar in structure and function, these compounds also inhibit specific enzymes and receptors.
Uniqueness
4-(4-METHOXYPHENYL)-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its combination of a quinoline ring system with a thiocarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H16N2OS/c1-20-12-8-6-11(7-9-12)16-13-4-2-3-5-15(13)19-17(21)14(16)10-18/h6-9H,2-5H2,1H3,(H,19,21) |
InChI Key |
GEAYTMBRNRHJQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=S)NC3=C2CCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11113884.png)
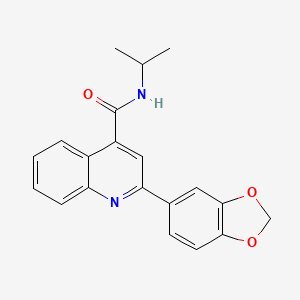
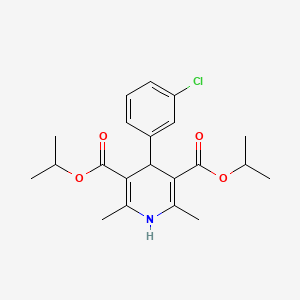

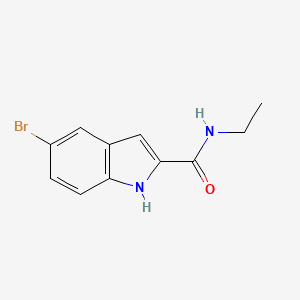

![Ethyl 5-carbamoyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113912.png)
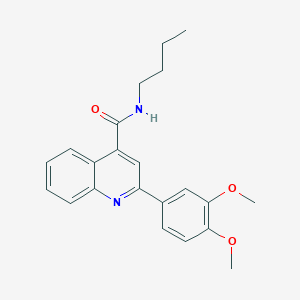
![4-{4-[(1E)-1-hydrazinylideneethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11113922.png)
![N'~1~,N'~10~-bis[(1Z)-1-(4-bromophenyl)ethylidene]decanedihydrazide](/img/structure/B11113923.png)
![1-Cyclohexyl-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B11113926.png)
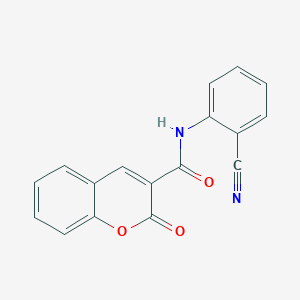
![N-(2-methoxyethyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11113944.png)
![N-(3-Methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11113950.png)
